molecular formula C5H10O3 B147191 Methyl 2-hydroxyisobutyrate CAS No. 2110-78-3

Methyl 2-hydroxyisobutyrate

Cat. No. B147191
CAS RN: 2110-78-3
M. Wt: 118.13 g/mol
InChI Key: XYVQFUJDGOBPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxyisobutyrate (MHib) is a compound of interest due to its applications in various industrial processes, including the production of acrylic glass and bioplastics. It is a derivative of 2-hydroxyisobutyric acid (2-HIBA), which can be synthesized through biotechnological methods using bacterial metabolism .

Synthesis Analysis

The biotechnological production of 2-HIBA, a precursor to MHib, has been demonstrated using genetically modified Methylobacterium extorquens AM1. This bacterium was engineered to express (R)-3-hydroxybutyryl coenzyme A-specific coenzyme B12-dependent mutases, leading to the production of 2-HIBA from methanol . Additionally, a synthetic process for producing (S)-2-hydroxybutyric acid methyl ester, which is structurally similar to MHib, has been developed with high purity and enantiomeric excess, indicating the potential for efficient synthetic routes to MHib as well .

Molecular Structure Analysis

The molecular structure of MHib has been characterized in its low-temperature crystalline and glassy states. Differential scanning calorimetry, IR and Raman spectroscopy, and molecular modeling have been used to identify the structural characteristics of MHib. In its crystalline phase, MHib molecules assume a conformation analogous to the most stable conformer found for the isolated molecule .

Chemical Reactions Analysis

MHib undergoes decomposition in the gas phase, which has been studied over a range of temperatures and pressures. The decomposition kinetics follow a first-order rate law, and the reaction products include acetone, methanol, and carbon monoxide, among others. Theoretical characterizations of the reaction mechanisms have been performed, providing insights into the decomposition process of MHib .

Physical and Chemical Properties Analysis

The physical properties of MHib have been studied, revealing that it exists as a glassy state at low temperatures and transitions to a crystalline phase upon heating. The enthalpy of crystallization and the temperature of fusion have been determined, providing important data on the thermal behavior of MHib . Furthermore, the thermal properties of related compounds, such as poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate), have been analyzed, showing that α-carbon methylation affects the glass transition temperature, melting temperature, and crystallization behavior .

Scientific Research Applications

Microbial Stereoselective Oxidation

Methyl 2-hydroxyisobutyrate, through its related compound hydroxyisobutyric acid (HIBA), is involved in microbial stereoselective oxidation processes. A study explored the production of HIBA by microbial oxidation of 2-methyl-1,3-propanediol, highlighting the significance of factors like pH and aeration in biocatalytic activity and the challenges of substrate and product inhibition in long-term bioconversions (Léon et al., 2002).

Biosynthesis from Renewable Carbon

The research on biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources underlines its importance as a building block for polymer synthesis. This study emphasizes the potential of biotechnological routes for producing 2-HIBA, replacing conventional chemistry and petrochemicals as carbon sources, and discusses the recent discoveries in the field (Rohwerder & Müller, 2010).

Extraction in Bioprocessing

A study on organic media selection for the extraction of β-hydroxyisobutyric acid produced by microbial biotransformation investigated the toxic effects of various organic media on this process. The research found that trioctyl phosphine oxide (TOPO) dissolved in isooctane can be effectively used for HIBA production in two-phase systems, taking into account factors like pH and concentration of organic phase extractants (Léon et al., 2000).

Enzymatic Production from Methanol

A study on the production of 2-hydroxyisobutyric acid (2-HIBA) from methanol by Methylobacterium extorquens AM1 demonstrates the feasibility of biotechnological production of this compound. The research explored the use of specific enzymes in converting methanol to 2-HIBA, showing potential for alternative feedstocks in commodity production (Rohde et al., 2016).

Complexation Studies with Vanadium(V)

The complexation of vanadium(V) with α-hydroxycarboxylic acids like α-hydroxyisobutyric acid was studied using 51V NMR spectroscopy. This research helps in understanding the coordination geometry and potential roles of vanadium(V) in various biological and chemical processes (Tracey, 2003).

Gas Phase Decomposition Study

A study on the gas-phase decomposition kinetics of methyl 2-hydroxypropionate and methyl 2-hydroxyisobutyrate offers insights into their chemical behavior at high temperatures. This research contributes to the understanding of the thermal stability and decomposition mechanisms of these compounds (Safont et al., 2004).

Safety And Hazards

Methyl 2-hydroxyisobutyrate is classified as a flammable liquid and vapor, and it causes serious eye damage . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

Future Directions

Methyl 2-hydroxyisobutyrate is a principal component of photoresist (PR) thinner utilized in photolithography, one of the key processes in semiconductor manufacturing . As it is especially indispensable in semiconductor micro-processes of 10 nm or less, the demand for Methyl 2-hydroxyisobutyrate is expected to steadily increase with the continued growth of the semiconductor industry . Therefore, developing an independent process for its production is necessary .

properties

IUPAC Name

methyl 2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVQFUJDGOBPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062184
Record name Methyl 2-hydroxy-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [Acros Organics MSDS]
Record name Propanoic acid, 2-hydroxy-2-methyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2-hydroxyisobutyrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20815
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Methyl 2-hydroxyisobutyrate

CAS RN

2110-78-3
Record name Methyl 2-hydroxyisobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2110-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-hydroxy-2-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002110783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-hydroxyisobutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-hydroxyisobutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-hydroxy-2-methyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2-hydroxy-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-hydroxy-2-methylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 2-hydroxyisobutyrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7R5J7XPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxyisobutyrate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxyisobutyrate
Reactant of Route 3
Reactant of Route 3
Methyl 2-hydroxyisobutyrate
Reactant of Route 4
Reactant of Route 4
Methyl 2-hydroxyisobutyrate
Reactant of Route 5
Reactant of Route 5
Methyl 2-hydroxyisobutyrate
Reactant of Route 6
Methyl 2-hydroxyisobutyrate

Citations

For This Compound
85
Citations
VS Safont, J Andrés, R Castillo… - The Journal of …, 2004 - ACS Publications
… Methyl 2-Hydroxyisobutyrate. Methyl 2-hydroxyisobutyrate was found to be of 98.7% purity (GLC, … In the case of methyl 2-hydroxyisobutyrate, the kinetics was followed by quantitative …
Number of citations: 6 pubs.acs.org
S Kim, J Yun, JH Cho, H Choi, YS Shin, H Jeong… - Molecular …, 2022 - Elsevier
… In this paper, we first propose a method to produce methyl 2-hydroxyisobutyrate (HBM), which is an essential chemical in semiconductor manufacturing processes, through esterification …
Number of citations: 1 www.sciencedirect.com
S Verma, S Kim, S Maken, Y Lee - Journal of Molecular Liquids, 2023 - Elsevier
… Methyl 2–hydroxyisobutyrate (HBM) is essential as a photoresist thinner in semiconductor fabrication. In this study, we examined the density and viscosity of HBM combined with water …
Number of citations: 0 www.sciencedirect.com
HM Liebich, C Först - Journal of Chromatography B: Biomedical Sciences …, 1984 - Elsevier
Hydroxy- and oxomonocarboxylic acids in urine of healthy individuals and of patients with diabetic ketoacidosis are analysed as methyl esters and methyl esters/O-methyloximes, …
Number of citations: 81 www.sciencedirect.com
DJ Trecker, RS Foote - Chemical Communications (London), 1967 - pubs.rsc.org
… thermal (150') and photolytic (2537 A) conditions afforded methyl 2-hydroxyisobutyrate, (I, 14-34% … Yields of methyl 2-hydroxyisobutyrate from decomposition of the azo-compou.lad.t …
Number of citations: 2 pubs.rsc.org
V Roussis, DF Wiemer - The Journal of Organic Chemistry, 1989 - ACS Publications
… Methyl 2-hydroxyisobutyrate (200 mg, 1.69 mmol), diethyl phosphorochloridite (265 mg, … Deuteriated methyl 2-hydroxyisobutyrate 9c (300 mg, 2.52 mmol, 50% deuterium incorporation …
Number of citations: 17 pubs.acs.org
E Zapata, J Gaviria, J Quijano - International Journal of …, 2007 - Wiley Online Library
… experimental and theoretical study on the mechanism of decomposition in the gas phase of two methyl α-hydroxyesters, methyl 2-hydroxypropionate, and methyl 2-hydroxyisobutyrate …
Number of citations: 12 onlinelibrary.wiley.com
DJ Trecker, RS Foote - The Journal of Organic Chemistry, 1968 - ACS Publications
… When <-butyl hydroperoxide was employed as the radical source, methyl 2-hydroxyisobutyrate (IV) was formed, in addition to I … Table III Yields of Methyl 2-Hydroxyisobutyrate …
Number of citations: 32 pubs.acs.org
R De Clercq, E Makshina, BF Sels… - ChemCatChem, 2018 - Wiley Online Library
… Catalytic reactions with methyl glycolate, methyl-2-hydroxyisobutyrate and methyl lactate were performed in a custom-built plug-flow fixed-bed reactor equipped with 6 parallel quartz …
S Sripada, JR Kastner - Chemical Engineering Journal, 2023 - Elsevier
… E-2HIBA has been synthesized by the batch transesterification of methyl 2-hydroxyisobutyrate with ethanol in the presence of titanium tetraethoxide (reaction conditions: 96 h, yield 97 %…
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.